
Ethyl isoxazol-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl isoxazol-3-ylcarbamate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl isoxazol-3-ylcarbamate typically involves the cycloaddition of nitrile oxides with ethyl carbamate. One common method is the [2+3] cycloaddition reaction, where nitrile oxides react with ethyl carbamate under mild conditions to form the isoxazole ring . Another approach involves the condensation of β-keto esters with hydroxylamine in the presence of a base, followed by the addition of ethyl carbamate .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl isoxazol-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the isoxazole ring to dihydroisoxazole derivatives.
Substitution: Substitution reactions at the isoxazole ring can introduce various functional groups, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Oxazole derivatives.
Reduction: Dihydroisoxazole derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Ethyl isoxazol-3-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl isoxazol-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
Ethyl isoxazol-3-ylcarbamate can be compared with other isoxazole derivatives, such as:
3,5-Disubstituted Isoxazoles: These compounds have similar chemical properties but differ in their biological activities.
Isoxazole-4-carboxylates: These derivatives are used in different therapeutic applications and have distinct chemical reactivity.
Isoxazole-5-carboxamides: These compounds are known for their antimicrobial properties
This compound stands out due to its unique combination of chemical stability and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
ethyl N-(1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6(9)7-5-3-4-11-8-5/h3-4H,2H2,1H3,(H,7,8,9) |
InChI Key |
LTSSUCRXZVEHJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NOC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


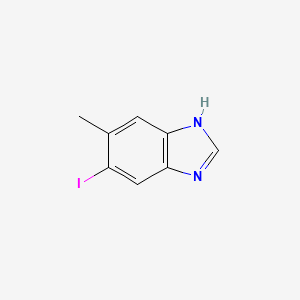
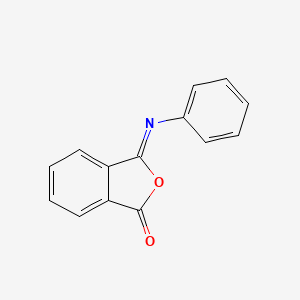
![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
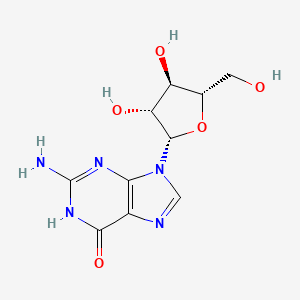
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)

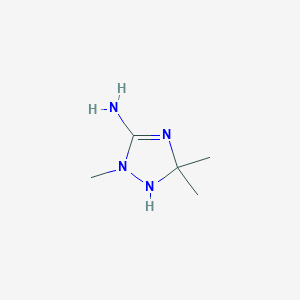
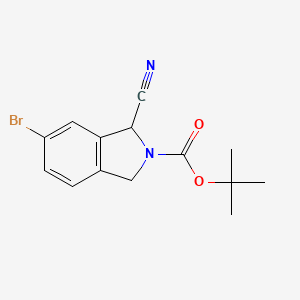


![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)
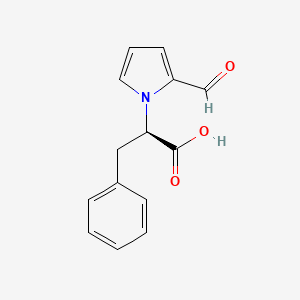
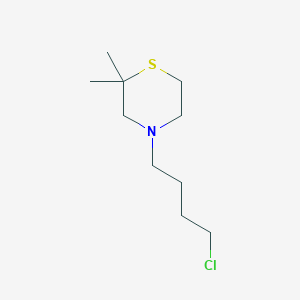
![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
